![molecular formula C22H18N4O3S B2723528 N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251589-14-6](/img/structure/B2723528.png)
N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
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Description
N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18N4O3S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Evaluation
Research has been conducted on the computational and pharmacological potential of various heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies reveal the binding and moderate inhibitory effects of such compounds in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), highlighting their potential in cancer treatment and inflammation reduction (Faheem, 2018).
Anticancer Properties
Several studies focus on the design, synthesis, characterization, and evaluation of novel derivatives, including those related to N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, for their anticancer properties. These compounds have been screened for cytotoxicity on various cancer cell lines, such as PANC-1, HepG2, and MCF7, demonstrating significant potential as chemotherapeutic agents. The cytotoxicity of these compounds indicates their potential for development into anticancer drugs, showing high cytotoxicity on certain cancer cell lines (Vinayak et al., 2014).
Insecticidal Activity
Research into pyridine derivatives has identified their application as insecticides. Specific studies have shown that some pyridine derivatives exhibit significant insecticidal activity against pests such as the cowpea aphid. This suggests that compounds related to N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide could be developed into effective insecticidal agents (Bakhite et al., 2014).
Antimicrobial and Antitumor Activity
The design and synthesis of new 1,3,4-oxadiazole derivatives have been explored for their promising chemotherapeutic and antimicrobial agents. These compounds have been tested for their in vitro antimicrobial activity against various bacteria and fungi, with some showing higher activity against gram-negative bacteria compared to gram-positive bacteria. Additionally, these compounds have been screened for their antiproliferative activity against human tumor cell lines, showing significant inhibitory activity, which underscores their potential in developing new antimicrobial and anticancer therapies (Kaya et al., 2017).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-28-18-9-5-8-17(12-18)24-19(27)14-30-20-11-10-16(13-23-20)22-25-21(26-29-22)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBMABTUKOYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide |
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